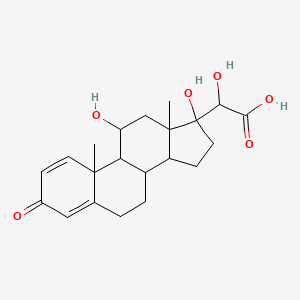
20-Dihydroprednisolonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-Dihydroprednisolonic acid is a glucocorticoid compound derived from prednisolone. It is characterized by the reduction of the oxo group at position 20 to the corresponding hydroxy group. This compound is known for its anti-inflammatory properties and is used in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 20-Dihydroprednisolonic acid involves the reduction of prednisolone. One common method is the catalytic hydrogenation of prednisolone using a palladium catalyst under hydrogen gas. The reaction is typically carried out in an organic solvent such as ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and efficacy of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
20-Dihydroprednisolonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group at position 20 can be oxidized back to the oxo group.
Reduction: Further reduction can occur at other positions on the molecule.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Prednisolone.
Reduction: Various reduced derivatives of this compound.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
20-Dihydroprednisolonic acid is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard for analytical methods.
Biology: In studies of glucocorticoid receptor interactions and signaling pathways.
Medicine: As a model compound for developing new anti-inflammatory drugs.
Industry: In the production of pharmaceuticals and as a reference standard in quality control.
Wirkmechanismus
20-Dihydroprednisolonic acid exerts its effects by binding to the glucocorticoid receptor. This binding leads to changes in gene expression that result in anti-inflammatory and immunosuppressive effects. The molecular targets include various cytokines and enzymes involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone: The parent compound from which 20-Dihydroprednisolonic acid is derived.
20α-Dihydroprednisolone: Another reduced derivative of prednisolone with similar properties.
Uniqueness
This compound is unique due to its specific reduction at position 20, which imparts distinct pharmacological properties compared to other derivatives. Its reduced systemic effects make it a valuable compound for topical and localized anti-inflammatory applications .
Eigenschaften
IUPAC Name |
2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-hydroxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-19-7-5-12(22)9-11(19)3-4-13-14-6-8-21(27,17(24)18(25)26)20(14,2)10-15(23)16(13)19/h5,7,9,13-17,23-24,27H,3-4,6,8,10H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABTYSTXQLOOCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(C(=O)O)O)O)CCC4=CC(=O)C=CC34C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
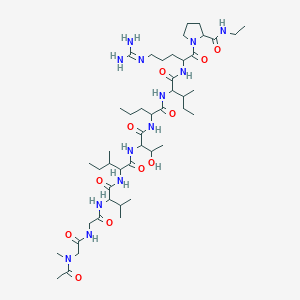
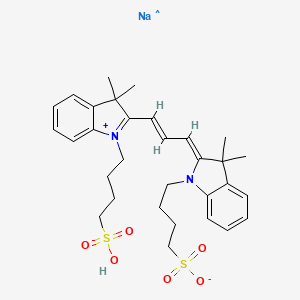
![Phosphinic acid, [3-(1,1-dimethylethyl)-4,5-dihydro-5-isoxazolyl]methyl-(9CI)](/img/structure/B12322056.png)
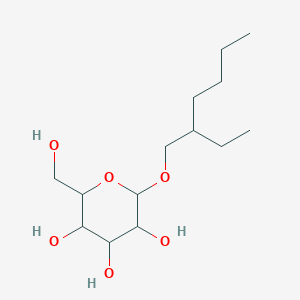
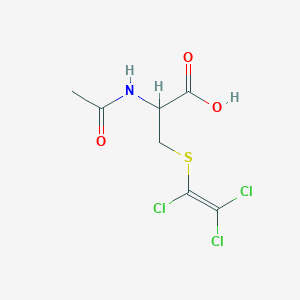
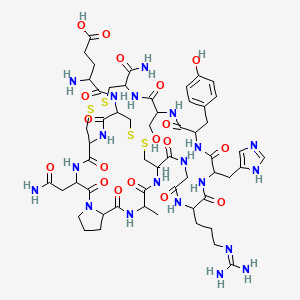
![3-[14-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadec-5-en-6-yl]-2H-furan-5-one](/img/structure/B12322090.png)
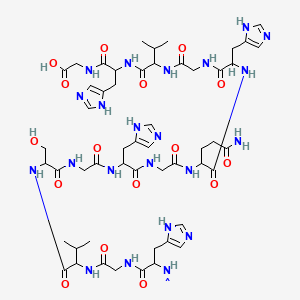


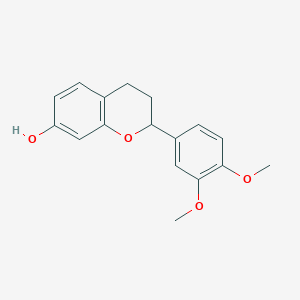
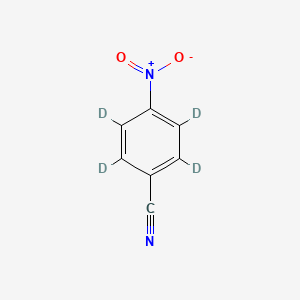

![2,3-dihydroxybutanedioic acid;N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine](/img/structure/B12322117.png)
